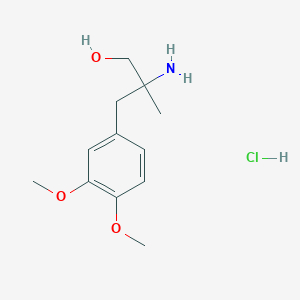

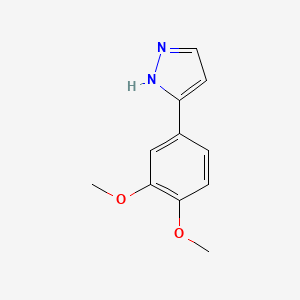

tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate

カタログ番号:

B2374042

CAS番号:

1286274-20-1

分子量:

338.88

InChIキー:

HJXTYXBRUADTPA-WKILWMFISA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl carbamate” is a chemical compound used in the synthesis of various other compounds . It’s a white to pale yellow or pale pink crystalline powder .

Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“tert-Butyl carbamate” is soluble in methylene chloride, chloroform, and alcohols. It’s slightly soluble in petroleum ether and water . The melting point is between 105-110°C .科学的研究の応用

Enantioselective Synthesis

- Enantioselective Synthesis for Potent CCR2 Antagonists : An efficient enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, was developed. A key step in this process was an iodolactamization to produce highly functionalized intermediates (Campbell et al., 2009).

Crystal Structure Analysis

- Analysis of Carbocyclic Analogs : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was studied. It is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, helping to confirm the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).

Synthesis of Stereoisomers

- Stereoselective Synthesis for Factor Xa Inhibitors : An efficient stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid, was described. These stereoisomers are key intermediates in synthesizing factor Xa inhibitors (Wang et al., 2017).

Intermediate Synthesis in Drug Development

- Biosynthesis of Key Intermediates for Statins : Research on tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, was conducted. This study explored whole cell biosynthesis in mono and biphasic media, leading to a significant improvement in yield and efficiency (Liu et al., 2018).

Organic Synthesis Applications

- Application in Organic Synthesis : Research explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, showcasing their potential as building blocks in organic synthesis (Guinchard et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

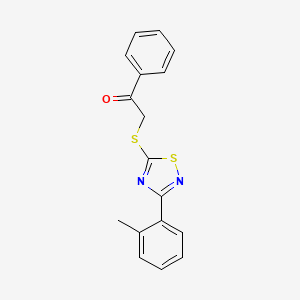

tert-butyl N-[4-[(3-chlorophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXTYXBRUADTPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117909 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-20-1 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d...

Cat. No.: B2373959

CAS No.: 1216439-18-7

ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-...

Cat. No.: B2373960

CAS No.: 899749-48-5

ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isoch...

Cat. No.: B2373961

CAS No.: 853890-38-7

3-(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B2373962

CAS No.: 154257-70-2

![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)

![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

![N-(3-(difluoromethoxy)phenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)